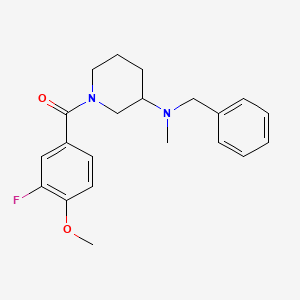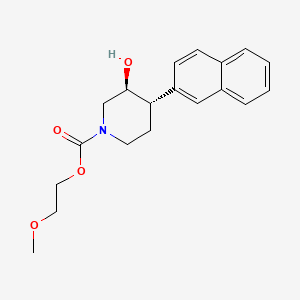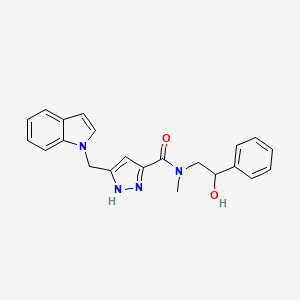![molecular formula C20H20N6 B3818295 N-[3-(5'-phenyl-1H,3'H-2,4'-biimidazol-3'-yl)propyl]pyridin-3-amine](/img/structure/B3818295.png)
N-[3-(5'-phenyl-1H,3'H-2,4'-biimidazol-3'-yl)propyl]pyridin-3-amine
Descripción general
Descripción
N-[3-(5'-phenyl-1H,3'H-2,4'-biimidazol-3'-yl)propyl]pyridin-3-amine, also known as PBI-4050, is a novel small molecule that has been the subject of extensive scientific research due to its potential therapeutic applications. This molecule belongs to the family of imidazoles and has been found to have promising effects on various biological processes.
Mecanismo De Acción
The mechanism of action of N-[3-(5'-phenyl-1H,3'H-2,4'-biimidazol-3'-yl)propyl]pyridin-3-amine is complex and involves several pathways. It has been found to interact with various receptors, including G protein-coupled receptors and integrins, leading to the modulation of various signaling pathways. N-[3-(5'-phenyl-1H,3'H-2,4'-biimidazol-3'-yl)propyl]pyridin-3-amine has been shown to inhibit the activation of the TGF-β pathway, a key mediator of fibrosis, and reduce the expression of pro-inflammatory cytokines. It has also been found to enhance the activity of AMP-activated protein kinase, a key regulator of energy metabolism.
Biochemical and Physiological Effects:
N-[3-(5'-phenyl-1H,3'H-2,4'-biimidazol-3'-yl)propyl]pyridin-3-amine has been found to have several biochemical and physiological effects, including the inhibition of fibrosis, anti-tumor effects, and improvement of metabolic disorders. It has also been found to reduce inflammation and oxidative stress, leading to improved organ function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-(5'-phenyl-1H,3'H-2,4'-biimidazol-3'-yl)propyl]pyridin-3-amine has several advantages for lab experiments, including its small size, ease of synthesis, and well-characterized mechanism of action. However, its limitations include its low solubility and potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the research on N-[3-(5'-phenyl-1H,3'H-2,4'-biimidazol-3'-yl)propyl]pyridin-3-amine, including the optimization of its pharmacokinetic properties, the development of novel formulations for improved delivery, and the evaluation of its efficacy in clinical trials. Additionally, further studies are needed to elucidate its mechanism of action and identify potential drug targets. Overall, N-[3-(5'-phenyl-1H,3'H-2,4'-biimidazol-3'-yl)propyl]pyridin-3-amine has shown great promise as a novel therapeutic agent for various diseases, and further research is warranted to fully explore its potential.
Aplicaciones Científicas De Investigación
N-[3-(5'-phenyl-1H,3'H-2,4'-biimidazol-3'-yl)propyl]pyridin-3-amine has been extensively studied for its potential therapeutic applications in various diseases, including fibrotic disorders, cancer, and metabolic disorders. Fibrotic disorders, such as idiopathic pulmonary fibrosis, liver fibrosis, and systemic sclerosis, are characterized by the excessive deposition of extracellular matrix proteins, leading to tissue scarring and organ dysfunction. N-[3-(5'-phenyl-1H,3'H-2,4'-biimidazol-3'-yl)propyl]pyridin-3-amine has been shown to inhibit the production of these proteins and reduce fibrosis in animal models.
In cancer, N-[3-(5'-phenyl-1H,3'H-2,4'-biimidazol-3'-yl)propyl]pyridin-3-amine has been found to have anti-tumor effects by inhibiting the growth and migration of cancer cells. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy.
In metabolic disorders, such as type 2 diabetes and obesity, N-[3-(5'-phenyl-1H,3'H-2,4'-biimidazol-3'-yl)propyl]pyridin-3-amine has been shown to improve glucose metabolism and reduce adipose tissue inflammation. It has also been found to reduce liver steatosis and improve liver function.
Propiedades
IUPAC Name |
N-[3-[5-(1H-imidazol-2-yl)-4-phenylimidazol-1-yl]propyl]pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6/c1-2-6-16(7-3-1)18-19(20-23-11-12-24-20)26(15-25-18)13-5-10-22-17-8-4-9-21-14-17/h1-4,6-9,11-12,14-15,22H,5,10,13H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEBNVQJWRXVTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(C=N2)CCCNC3=CN=CC=C3)C4=NC=CN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(5'-phenyl-1H,3'H-2,4'-biimidazol-3'-yl)propyl]pyridin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~5~-[(6-methoxy-2H-chromen-3-yl)methyl]-N~2~,N~2~-dimethyl-5,6,7,8-tetrahydro-2,5-quinazolinediamine](/img/structure/B3818216.png)
![6-(4-fluorophenyl)-N-(2-methoxyethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B3818224.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B3818235.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-6-piperidin-1-ylpyrimidin-4-amine](/img/structure/B3818250.png)
![3-(3-methylbutyl)-1-[(1-methylpiperidin-3-yl)methyl]-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B3818261.png)
![6-methoxy-N-[(1-methyl-3-phenyl-1H-pyrazol-5-yl)methyl]pyrimidin-4-amine](/img/structure/B3818266.png)
![N-cyclohexyl-4-(4-{[(3R)-3-hydroxypyrrolidin-1-yl]methyl}-1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide](/img/structure/B3818273.png)
![N-(3-ethoxyphenyl)-2-[4-(4-methylpiperazin-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B3818278.png)

![N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B3818293.png)
![2-[benzyl({1-isobutyl-2-[(tetrahydro-2-furanylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)amino]ethanol](/img/structure/B3818300.png)

![3-(3-methoxyphenyl)-5-[(3-methyl-1H-pyrazol-5-yl)methyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3818313.png)